molecular formula C29H29ClN2O B11501903 11-(2-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11501903
M. Wt: 457.0 g/mol
InChI Key: UXFLIHCXUGTRJJ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are bicyclic organic compounds containing a diazepine ring fused to two benzene rings.
  • Its chemical formula is C28H25ClN2O2 .
  • The compound features a chlorophenyl group, a phenylethyl group, and a diazepinone core.
  • It exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited due to its specialized nature.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on reaction conditions, but they likely involve modifications of the phenyl or diazepinone moieties.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for more complex molecules.

      Biology: Investigations focus on its interactions with biological targets, such as receptors or enzymes.

      Medicine: Although no specific clinical applications are widely established, its pharmacological properties warrant further study.

      Industry: Its unique structure may find applications in materials science or drug discovery.

  • Mechanism of Action

    • The compound’s mechanism of action remains an active area of research.
    • It likely interacts with specific receptors or enzymes, modulating cellular processes.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C29H29ClN2O

    Molecular Weight

    457.0 g/mol

    IUPAC Name

    6-(2-chlorophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C29H29ClN2O/c1-29(2)18-24-27(26(33)19-29)28(21-12-6-7-13-22(21)30)32(17-16-20-10-4-3-5-11-20)25-15-9-8-14-23(25)31-24/h3-15,28,31H,16-19H2,1-2H3

    InChI Key

    UXFLIHCXUGTRJJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C

    Origin of Product

    United States

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